molecular formula C16H11Cl2FN2OS B12154768 (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

(2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B12154768
M. Wt: 369.2 g/mol
InChI Key: NTNROJBQMZPYJS-UHFFFAOYSA-N
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Description

(2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorobenzyl group, and a fluorophenyl imino group. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

  • (2E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Vanillin acetate

Comparison: Compared to similar compounds, (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of dichlorobenzyl and fluorophenyl groups. This structural uniqueness may contribute to its distinct biological activities and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C16H11Cl2FN2OS

Molecular Weight

369.2 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methyl]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11Cl2FN2OS/c17-12-3-1-2-9(14(12)18)8-13-15(22)21-16(23-13)20-11-6-4-10(19)5-7-11/h1-7,13H,8H2,(H,20,21,22)

InChI Key

NTNROJBQMZPYJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2

Origin of Product

United States

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